molecular formula C19H18O7 B13720453 3-Hydroxy-2',4',5',7-tetramethoxyflavone

3-Hydroxy-2',4',5',7-tetramethoxyflavone

Cat. No.: B13720453
M. Wt: 358.3 g/mol
InChI Key: JIGPTRZDQGCODU-UHFFFAOYSA-N
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Description

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of four methoxy groups and one hydroxy group attached to the flavone backbone. It has been isolated from various plant sources and is of significant interest due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of methoxy and hydroxy groups contributes to its lipophilicity and ability to interact with various molecular targets, making it a versatile compound for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-2',4',5',7-tetramethoxyflavone in laboratory settings?

  • Methodological Answer : The compound is synthesized via methylation of hydroxyl groups on flavonoid precursors. A typical protocol involves reacting 2,4,6-trihydroxyacetophenone with acyl chlorides (e.g., 2,4,5-trimethoxybenzoyl chloride) followed by base-catalyzed rearrangement (e.g., using potassium carbonate in acetone or DMSO under reflux). Methylation is achieved with methyl iodide (CH3I), and purification involves chromatographic separation of intermediates .

Q. How is the structure of this compound confirmed after synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include a sharp singlet at ~13.65 ppm (¹H NMR) for the hydrogen-bonded 5-hydroxy group and distinct ¹³C NMR resonances for methoxy and carbonyl carbons. Liquid chromatography-mass spectrometry (LCMS) further validates molecular weight (e.g., m/z 358.11 for [M+H]<sup>+</sup>) and fragmentation patterns .

Q. What natural sources are reported for this compound and its analogs?

  • Methodological Answer : The compound and its derivatives are isolated from plants like Vitex trifolia and Polygonum viscosum using ethyl acetate extraction, followed by column chromatography and preparative thin-layer chromatography (PTLC). Comparative TLC studies and spectroscopic matching with reference standards are used for identification .

Advanced Research Questions

Q. How do structural variations among similar flavones affect their biological activity?

  • Methodological Answer : Methoxy group positioning significantly impacts bioactivity. For example:

  • Lipophilicity : Increasing methoxy groups (e.g., 3,5-dihydroxy-6,7,3',4'-tetramethoxyflavone) enhances membrane permeability .
  • Reactivity : Hydroxyl groups at 3' and 4' positions enable metal chelation (e.g., Sr<sup>2+</sup> binding), while methylation reduces antioxidant capacity .
  • Bioactivity : Analogous compounds like casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) show anti-proliferative effects in leukemia cells via apoptosis induction .

Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from structural analogs or impurities. Strategies include:

  • LCMS Purity Checks : Differentiate isomers (e.g., this compound vs. 3-hydroxy-2',4',5',6-tetramethoxyflavone) using retention times and fragmentation patterns .
  • Comparative Assays : Test analogs side-by-side in standardized models (e.g., MTT assays for cytotoxicity) to isolate structure-activity relationships .

Q. What advanced techniques are used to study the metabolic pathways of this compound in vivo?

  • Methodological Answer : A drug metabolite cluster (DMC)-based data-mining strategy integrates UHPLC-HRMS with tandem MS/MS analysis. This identifies primary metabolites (e.g., glucuronidated/sulfated derivatives) and secondary metabolites (e.g., oxidized or demethylated products) in rat models. For example, 106 metabolites were characterized through oxidation, methylation, and conjugation reactions .

Q. How do researchers validate the role of specific hydroxyl/methoxy groups in biological interactions?

  • Methodological Answer :

  • Site-Directed Methylation : Block hydroxyl groups via selective methylation (e.g., using CH3I/K2CO3) and compare bioactivity pre/post-modification .
  • Metal Chelation Studies : Test Sr<sup>2+</sup> precipitation reactivity; hydroxyls at 3' and 4' positions are critical for binding, while methoxy groups inhibit interaction .

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

3-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-10-5-6-11-14(7-10)26-19(18(21)17(11)20)12-8-15(24-3)16(25-4)9-13(12)23-2/h5-9,21H,1-4H3

InChI Key

JIGPTRZDQGCODU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3OC)OC)OC)O

Origin of Product

United States

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